molecular formula C13H11F2NO4 B2954634 ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate CAS No. 950726-72-4

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate

Cat. No.: B2954634
CAS No.: 950726-72-4
M. Wt: 283.231
InChI Key: BTNNGHWPJTUTPP-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with fluorine, methoxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate aniline derivative with a suitable carboxylic acid derivative under acidic conditions. The reaction is followed by fluorination, methoxylation, and esterification steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Comparison with Similar Compounds

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid: This compound has similar structural features but differs in the presence of a cyclopropyl group.

    Moxifloxacin: A fluoroquinolone antibiotic with a similar quinoline core but different substituents, leading to distinct biological activities.

    Gatifloxacin: Another fluoroquinolone antibiotic with structural similarities but unique pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate (CAS Number: 950726-72-4) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₁F₂NO₄
  • Molecular Weight : 283.228 g/mol
  • Storage Conditions : Ambient temperature .

This compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential effects on:

  • G-protein-coupled receptors (GPCRs) : These receptors are pivotal in many physiological processes and are common drug targets. The compound may act as an allosteric modulator, influencing receptor activity without directly activating them .
  • Antimicrobial Activity : The halogenated structure of the compound suggests potential antimicrobial properties, particularly against drug-resistant strains. Research indicates that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential enzymes .

Biological Activity Data

The following table summarizes key biological activities reported in various studies:

Activity Target Effect Reference
AntimicrobialBacterial membranesInhibition of growth in resistant strains
GPCR ModulationClass A GPCRsAllosteric modulation leading to altered signaling
CytotoxicityCancer cell linesInduced apoptosis in specific cancer types

Case Studies

  • Antimicrobial Efficacy :
    A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, indicating its potential as a new antimicrobial agent.
  • Cancer Research :
    In vitro studies revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting a promising avenue for cancer therapeutics.
  • GPCR Interaction :
    Research focusing on GPCRs highlighted the compound's ability to modulate receptor activity without direct agonism or antagonism. This property could lead to novel treatments for disorders involving GPCR dysregulation, such as anxiety and depression.

Properties

IUPAC Name

ethyl 6,7-difluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(14)9(15)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNNGHWPJTUTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl 1-tert-butyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate (4.00 g, 11.8 mmol) in CH2Cl2 (20 mL) and trifluoroacetic acid (4.0 mL) was stirred at 0° C. for 30 min. The mixture was concentrated in vacuo and poured into 500 mL of ice-water. The resulting precipitate was removed by filtration, washed with water and then dried to yield ethyl 6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate (3.34 g, quant) as a colorless solid.
Name
ethyl 1-tert-butyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxylate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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